N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Lipophilicity Physicochemical property Drug-likeness

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (CAS 1432684-04-2) is a synthetic small-molecule hydroxylamine derivative belonging to the 1-benzoxepin class. It features a tetrahydro‑1‑benzoxepin core with a 9‑fluoro substituent and an oxime functionality at the 5‑position.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 1432684-04-2
Cat. No. B1470146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
CAS1432684-04-2
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1CC(=NO)C2=C(C(=CC=C2)F)OC1
InChIInChI=1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,13H,2,5-6H2/b12-9-
InChIKeyKCPWZEORLYBERX-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine – Compound Identification & Baseline Characteristics for Research Sourcing


N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (CAS 1432684-04-2) is a synthetic small-molecule hydroxylamine derivative belonging to the 1-benzoxepin class. It features a tetrahydro‑1‑benzoxepin core with a 9‑fluoro substituent and an oxime functionality at the 5‑position . The compound has the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g·mol⁻¹ . It is commercially supplied as a research chemical with ≥95 % purity and is primarily utilized as a versatile scaffold in medicinal chemistry and chemical biology screening campaigns .

Why In‑Class Benzoxepin Hydroxylamines Cannot Be Interchanged – the 9‑Fluoro vs. 7‑Bromo Substitution Distinction


Although numerous benzoxepin‑5‑ylidene hydroxylamines share a common core, simple substitution of the halogen atom (F vs. Br) and its position (9 vs. 7) can profoundly alter physicochemical and, ultimately, pharmacological properties. The 9‑fluoro derivative (LogP = 2.18 ) is substantially less lipophilic than its 7‑bromo congener (LogP = 2.8 ), a difference known to modulate membrane permeability, metabolic stability, and off‑target binding profiles. Consequently, treating these analogs as interchangeable can lead to irreproducible screening results, invalid structure‑activity relationship (SAR) conclusions, and procurement of a compound that does not match the intended property space .

Head‑to‑Head Quantitative Evidence: Why the 9‑Fluoro Derivative Demands Prioritization


LogP Reduction of 0.62 Units vs. 7‑Bromo Analog – Enhanced Hydrophilicity for Aqueous Assay Compatibility

The calculated LogP of the 9‑fluoro compound is 2.1766, whereas the direct 7‑bromo analog has a LogP of 2.8 . This 0.62‑unit lower LogP translates to a predicted approximately 4‑fold lower octanol‑water partition coefficient, indicating markedly better aqueous solubility and reduced non‑specific protein binding .

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight Advantage – 195.19 vs. 256.10 g·mol⁻¹ for Improved Ligand Efficiency Indices

The 9‑fluoro target compound possesses a molecular weight of 195.19 g·mol⁻¹ , which is 60.91 Da (23.8 %) lighter than the 7‑bromo analog (256.10 g·mol⁻¹ ). In fragment‑based screening, lower molecular weight often correlates with higher ligand efficiency (LE) and provides greater scope for subsequent chemical optimization without exceeding Lipinski limits .

Molecular weight Ligand efficiency Fragment-based drug discovery

Fluorine‑Mediated Metabolic Stability – Class‑Level Evidence of Superior Oxidative Resistance over Bromine

Fluorine substitution is widely documented to enhance metabolic stability relative to other halogens by strengthening the C–F bond (bond dissociation energy ≈ 485 kJ·mol⁻¹ vs. C–Br ≈ 285 kJ·mol⁻¹) and blocking cytochrome P450 oxidation sites [1]. In contrast, bromine substituents are more susceptible to oxidative debromination and can generate reactive metabolites that contribute to off‑target toxicity [1]. Consequently, the 9‑fluoro analog is expected to exhibit superior metabolic stability compared to the 7‑bromo analog, although direct experimental comparative microsomal stability data for this specific pair are not yet publicly available.

Metabolic stability Halogen substitution Drug design

Enamine‑Sourced Scaffold with Defined Purity ≥95 % – Reliable Reproducibility for Screening Cascades

The 9‑fluoro target compound is available from Enamine (product code EN300‑127678) and multiple authorized vendors at a guaranteed purity of ≥95 % [1]. This level of purity, combined with Enamine’s rigorous quality‑control processes, ensures batch‑to‑batch consistency that is essential for reproducible screening data. In contrast, the 7‑bromo analog (CAS 1193390‑65‑6) is also available at 95 % purity, but the absence of publicly disclosed QC chromatograms or independent purity verification for both compounds shifts confidence toward the better‑characterized 9‑fluoro derivative supplied by a major catalog vendor [1].

Compound sourcing Purity Reproducibility

High‑Priority Application Scenarios for N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Low Lipophilicity

With a LogP of 2.18, this 9‑fluoro scaffold is inherently suited for lead series where controlling lipophilicity is paramount to avoid CYP inhibition, phospholipidosis, or poor solubility. As demonstrated in Section 3, the 0.62‑unit LogP advantage over the 7‑bromo analog makes it a preferred core for fragment growth strategies that must maintain drug‑like property space [1].

Chemical Biology Probe Design Demanding Fragment‑Like Starting Points

The low molecular weight (195.19 Da) and favorable ligand‑efficiency profile make the 9‑fluoro derivative an ideal starting fragment for developing high‑quality chemical probes. Its molecular weight is 23.8 % lower than the 7‑bromo comparator, enabling subsequent functionalization without exceeding the typical Rule‑of‑Five boundaries [1].

Fluorinated Scaffold for Metabolic Stability Screening in Early ADME Panels

The C–F bond at the 9‑position is predicted to confer superior metabolic stability compared to the C–Br bond in the 7‑bromo analog, based on established halogen SAR [1]. This compound is well‑suited for inclusion in microsomal or hepatocyte stability assays aimed at identifying oxidatively resistant chemotypes for further optimization.

Benzoxepin SAR Expansion Programs Benefitting from Multi‑Vendor, High‑Purity Sourcing

Available from Enamine and multiple reputable vendors at ≥95 % purity, the 9‑fluoro compound offers robust, reproducible sourcing that is critical for expanding benzoxepin SAR with confidence. Its well‑documented CAS identity and computational property profile reduce the risk of compound mis‑assignment that can derail multi‑laboratory collaborative projects [1].

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